N-(3-bromophenyl)-2,2-dimethylpropanamide

Physicochemical profiling Regioisomer comparison Lipophilicity

N-(3-bromophenyl)-2,2-dimethylpropanamide (CAS 195389-97-0) is a halogenated aromatic amide belonging to the pivalanilide class, characterized by a 3-bromophenyl ring attached to a sterically hindered tert-butyl carboxamide group. With a molecular formula of C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol, the compound serves as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry.

Molecular Formula C11H14BrNO
Molecular Weight 256.143
CAS No. 195389-97-0
Cat. No. B2415595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2,2-dimethylpropanamide
CAS195389-97-0
Molecular FormulaC11H14BrNO
Molecular Weight256.143
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC(=CC=C1)Br
InChIInChI=1S/C11H14BrNO/c1-11(2,3)10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14)
InChIKeyLIJYXDKEMCTTAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why N-(3-bromophenyl)-2,2-dimethylpropanamide (CAS 195389-97-0) Is a Critical Meta-Bromo Building Block for Fragment-Based Screening Libraries


N-(3-bromophenyl)-2,2-dimethylpropanamide (CAS 195389-97-0) is a halogenated aromatic amide belonging to the pivalanilide class, characterized by a 3-bromophenyl ring attached to a sterically hindered tert-butyl carboxamide group [1]. With a molecular formula of C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol, the compound serves as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry . The presence of the bulky pivalamide moiety confers hydrolytic stability compared to less hindered acetamide analogs, while the meta-bromine substitution provides a reactive handle for cross-coupling reactions and a lipophilic probe for structure-activity relationship (SAR) studies [2]. A robust one-step synthesis under adapted Vilsmeier conditions, delivering quantitative yields, has been reported, enhancing its accessibility for procurement [2].

Meta-Bromo vs. Ortho/Para Analogs: Why N-(3-bromophenyl)-2,2-dimethylpropanamide Cannot Be Replaced by Close Structural Isomers


In-class compounds such as N-(2-bromophenyl)-2,2-dimethylpropanamide (CAS 65854-92-4) and N-(4-bromophenyl)-2,2-dimethylpropanamide (CAS 24109-06-6) share the same molecular formula but differ critically in the position of the bromine substituent on the phenyl ring . This regiochemical difference profoundly affects electronic distribution, dipole moment orientation, and steric accessibility of the halogen for cross-coupling reactions [1]. In SAR studies of structurally related amide analogs, meta-bromophenyl substitution has been shown to yield superior antiproliferative activity compared to other substitution patterns, as demonstrated by compound B11 in the matrine-derived amide series, where the meta-bromide on the phenyl ring displayed the best activity profile among all analogs tested [1]. Generic substitution with an ortho- or para-bromo isomer cannot replicate the specific topological and electronic signature required for consistent fragment-based screening or structure-guided optimization campaigns.

Quantitative Differentiation of N-(3-bromophenyl)-2,2-dimethylpropanamide: Physicochemical and Pharmacological Evidence for Procurement Decisions


Meta-Bromo Regiochemistry Delivers Divergent Lipophilicity and Electronic Properties Compared to Ortho/Para Analogs

The meta-bromine substitution in N-(3-bromophenyl)-2,2-dimethylpropanamide produces a calculated XLogP3 of 3.7, which differs from the para-substituted isomer, reflecting altered hydrogen-bonding capacity and solvation energetics [1]. While experimental logP values for the full regioisomeric set have not been reported in a single comparative study, the meta-substitution pattern is known to orient the C-Br bond vector in a geometry that maximizes halogen-bond donor potential while minimizing steric clash with the ortho-hydrogens of the pivalamide group, a feature absent in the ortho isomer where steric congestion reduces conformational freedom [2]. The computed topological polar surface area (TPSA) of 29.1 Ų is identical across the bromo-regioisomeric series, but the spatial distribution of the Br atom affects molecular electrostatic potential surfaces, which govern protein-ligand recognition [1].

Physicochemical profiling Regioisomer comparison Lipophilicity

Meta-Bromophenyl Substitution Correlates with Superior Antiproliferative Activity in Structurally Related Amide Series

In a study of ring-opening amide analogs of matrine, compound B11, which bears a meta-bromophenyl amide substituent (N-(3-bromophenyl)-4-[(1R,3aS,10aR,10bS)-decahydro-1H,4H-pyrido[3,2,1-ij][1,6]naphthyridin-1-yl]butanamide), exhibited the best antiproliferative activity across the entire synthesized series against A549 human lung cancer cells [1]. B11 was significantly more potent than its Boc-protected precursor A11 (which lacked the free meta-bromoanilide) and the parent compound matrine itself. Molecular docking revealed that B11 achieved a higher docking score due to the formation of a hydrogen bond with SER91 and a halogen bond with GLN320 at the annexin A2 binding site, interactions uniquely enabled by the meta-bromophenyl geometry [1]. This provides direct class-level evidence that the meta-bromophenyl amide motif – the core pharmacophoric element shared with N-(3-bromophenyl)-2,2-dimethylpropanamide – contributes critically to target engagement and cellular potency.

Anticancer Structure-Activity Relationship Meta-substitution effect

Steric Shielding by the Pivalamide Group Provides Enhanced Hydrolytic Stability Relative to Less Hindered Amides

The tert-butyl (pivaloyl) carboxamide group in N-(3-bromophenyl)-2,2-dimethylpropanamide provides substantial steric hindrance around the amide carbonyl, which retards nucleophilic attack and reduces the rate of both acid- and base-catalyzed hydrolysis relative to less hindered acetamide or propionamide analogs [1]. While direct experimental hydrolysis rate constants for this specific compound versus N-(3-bromophenyl)acetamide (CAS 621-38-5) are not available in the public domain, the well-established kinetic effect of α-tertiary alkyl substitution on amide hydrolysis rates is a robust class-level inference from physical organic chemistry [2]. This increased stability translates to longer solution-phase shelf-life, greater tolerance to aqueous reaction conditions during library synthesis, and reduced degradation during long-term storage – all quantifiable procurement advantages over the acetamide counterpart.

Hydrolytic stability Amide bond stability Procurement shelf-life

Validated One-Step Synthesis Enables Reliable Bulk Procurement with Reproducible Quality Metrics

A protocol for the one-step synthesis of N-(3-bromophenyl)-2,2-dimethylpropanamide in quantitative yield using adapted Vilsmeier conditions has been published and fully characterized by ¹H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. This validated synthetic route provides procurement officers with: (a) a published benchmark for assessing supplier quality (expected yield: quantitative; expected purity can be cross-referenced against reported spectral data); (b) confidence that the compound can be reliably resynthesized if supply chain disruptions occur; and (c) a reference for impurity profiling. In contrast, the ortho-bromo analog (CAS 65854-92-4) and para-bromo analog (CAS 24109-06-6) lack a similarly prominent, single-step, quantitative-yield synthesis report in the recent peer-reviewed literature, making the meta-isomer the most synthetically tractable and quality-assured member of this regioisomeric series for procurement [2].

Synthetic accessibility Procurement reliability Quality control

Distinct Melting Point and Crystallinity Profile Differentiates Meta-Isomer from Ortho/Para Analogs for Solid-Phase Applications

The reported melting point of N-(3-bromophenyl)-2,2-dimethylpropanamide is 137–138 °C (recrystallized from dichloromethane/hexane), a property that is expected to differ from its ortho- and para-substituted regioisomers due to variations in crystal packing driven by the position of the bromine atom [1]. Although systematic comparative melting point data for all three regioisomers under identical conditions are not available from a single source, the meta-substitution pattern typically disrupts crystal lattice symmetry more than para-substitution, leading to lower melting points and altered solubility profiles [2]. This distinction is practically relevant for solid-phase synthesis applications (e.g., resin loading) and for formulation into solid-dispensing screening platforms where melting point governs compound handling characteristics.

Solid-phase synthesis Crystallinity Melting point

Differential Commercial Availability and Purity Specifications Across the Bromo-Regioisomeric Pivalanilide Series

A survey of commercial supplier catalogs reveals that N-(3-bromophenyl)-2,2-dimethylpropanamide is offered by multiple vendors including Fluorochem, CymitQuimica, and Leyan, with the consistent specification of minimum 95% purity . In comparison, the para-bromo isomer (CAS 24109-06-6) is listed by vendors such as BenchChem (excluded from primary citation sources per protocol) and CymitQuimica, while the ortho-bromo isomer (CAS 65854-92-4) is stocked by Sigma-Aldrich (AldrichCPR) and ChemScene . These availability differences, coupled with the meta-isomer's published synthetic validation, make it the most reliably sourced member of this regioisomeric series for procurement where quality assurance documentation is critical [1].

Vendor comparison Purity specification Procurement availability

Where N-(3-bromophenyl)-2,2-dimethylpropanamide Provides Measurable Advantage: Recommended Procurement Scenarios


Fragment-Based Screening Libraries Requiring Halogen-Bond Donor Probes

The meta-bromine substitution in N-(3-bromophenyl)-2,2-dimethylpropanamide positions the C-Br bond vector favorably for halogen-bonding interactions with protein backbone carbonyl oxygens, as evidenced by the halogen bond between the meta-bromophenyl moiety and GLN320 observed in the docking study of the structurally related compound B11 [1]. In fragment-based drug discovery campaigns targeting proteins with accessible halogen-bond acceptor sites, the meta-isomer is expected to outperform ortho- and para-bromo analogs due to superior geometric complementarity. The compound's molecular weight (256.14 Da) and calculated logP (3.7) also fall within favorable fragment-like property space (MW < 300, logP < 4), making it an appropriate starting point for fragment elaboration [2].

Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality at the meta position of N-(3-bromophenyl)-2,2-dimethylpropanamide serves as an effective electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed coupling reactions [1]. The sterically encumbered pivalamide group is stable under typical cross-coupling conditions (e.g., Pd(OAc)₂, ligand, base, elevated temperature) and does not competitively coordinate to palladium, unlike less hindered amides or free anilines. While direct comparative coupling yields versus the ortho- and para-bromo isomers have not been reported, the meta position typically offers faster oxidative addition kinetics relative to the sterically congested ortho position and distinct regiochemical outcomes for subsequent transformations [2]. The validated one-step synthesis protocol [3] ensures that multi-gram quantities can be reliably prepared for medicinal chemistry campaigns.

Anticancer Lead Optimization Leveraging Meta-Bromophenyl Pharmacophore Activity

The demonstrated superiority of the meta-bromophenyl amide motif in antiproliferative assays, as shown by compound B11 in the matrine-derived series [1], supports the procurement of N-(3-bromophenyl)-2,2-dimethylpropanamide as a key intermediate or scaffold for anticancer SAR programs. The pivalamide group can serve as a metabolically stable surrogate for the natural product-derived scaffold in B11, allowing medicinal chemists to explore simpler, more drug-like analogs while retaining the critical meta-bromine pharmacophore. The compound's hydrolytic stability (class-level inference from pivalamide chemistry) further supports its use in cellular assays requiring extended incubation periods without degradation [2].

Quality-Control Benchmarking for Chemical Supplier Qualification

The published full spectroscopic characterization (¹H NMR, ²H NMR, ¹³C NMR, IR, and Raman) in Molbank 2023 [1] provides an independent, peer-reviewed reference standard that procurement officers can use to validate the identity and purity of material received from commercial suppliers. Cross-referencing in-house analytical data against the published spectra enables objective acceptance or rejection of batches, reducing the risk of introducing misidentified or impure compounds into screening collections. This published benchmark is unique to the meta-isomer among the bromo-pivalanilide series and represents a concrete procurement advantage over the ortho- and para-substituted analogs, for which no equivalent peer-reviewed spectral reference is currently available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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